N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and an acetamide moiety attached to a naphthalene ring. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of hydroxy and hydroxymethyl groups: These functional groups can be introduced via selective hydroxylation and hydroxymethylation reactions.
Attachment of the acetamide moiety: This step involves the reaction of the cyclopentyl intermediate with an acetamide derivative.
Coupling with the naphthalene ring: The final step involves coupling the acetamide intermediate with a naphthalene derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the acetamide group may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and hydroxymethyl groups may participate in hydrogen bonding with biological molecules, while the naphthalene ring can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(benzyl)acetamide: Contains a benzyl group in place of the naphthalene ring.
Uniqueness
The presence of the naphthalene ring in N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide distinguishes it from similar compounds
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-11-14-8-15(10-17(14)21)19-18(22)9-13-6-3-5-12-4-1-2-7-16(12)13/h1-7,14-15,17,20-21H,8-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCTWGCLWMBLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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